Ethyl 3',4',5',6',7',8'-hexahydro-4a'h-spiro[1,3-dithiolane-2,2'-naphthalene]-4a'-carboxylate
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Overview
Description
Ethyl 3’,4’,5’,6’,7’,8’-hexahydro-4a’h-spiro[1,3-dithiolane-2,2’-naphthalene]-4a’-carboxylate is a complex organic compound with a unique spiro structure. This compound is characterized by its hexahydro-naphthalene core and a dithiolane ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3’,4’,5’,6’,7’,8’-hexahydro-4a’h-spiro[1,3-dithiolane-2,2’-naphthalene]-4a’-carboxylate typically involves multiple steps, starting with the preparation of the hexahydro-naphthalene core. This can be achieved through hydrogenation of naphthalene derivatives under high pressure and temperature conditions. The dithiolane ring is then introduced through a reaction with ethyl dithiolane carboxylate in the presence of a strong acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3’,4’,5’,6’,7’,8’-hexahydro-4a’h-spiro[1,3-dithiolane-2,2’-naphthalene]-4a’-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the dithiolane ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Halogenated derivatives, strong bases.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted products with various functional groups.
Scientific Research Applications
Ethyl 3’,4’,5’,6’,7’,8’-hexahydro-4a’h-spiro[1,3-dithiolane-2,2’-naphthalene]-4a’-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 3’,4’,5’,6’,7’,8’-hexahydro-4a’h-spiro[1,3-dithiolane-2,2’-naphthalene]-4a’-carboxylate involves its interaction with specific molecular targets and pathways. The dithiolane ring can interact with thiol groups in proteins, potentially affecting enzyme activity and cellular processes. The hexahydro-naphthalene core may also interact with hydrophobic regions of biomolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Naphthalene Derivatives: Compounds like naphthalene, 1,2,3,5,6,8a-hexahydro-4,7-dimethyl-1-(1-methylethyl)-.
Dithiolane Compounds: Ethyl { [3-cyano-4-(4-methylphenyl)-5-oxo-4,4a,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}acetate.
Uniqueness
Ethyl 3’,4’,5’,6’,7’,8’-hexahydro-4a’h-spiro[1,3-dithiolane-2,2’-naphthalene]-4a’-carboxylate is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such properties are desired.
Properties
CAS No. |
2088-98-4 |
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Molecular Formula |
C15H22O2S2 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
ethyl spiro[1,2,3,4,5,6-hexahydronaphthalene-7,2'-1,3-dithiolane]-4a-carboxylate |
InChI |
InChI=1S/C15H22O2S2/c1-2-17-13(16)14-6-4-3-5-12(14)11-15(8-7-14)18-9-10-19-15/h11H,2-10H2,1H3 |
InChI Key |
OXISAMHLDQDOTK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCCCC1=CC3(CC2)SCCS3 |
Origin of Product |
United States |
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